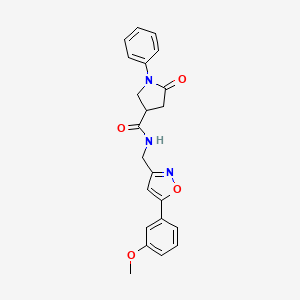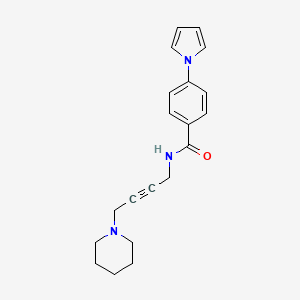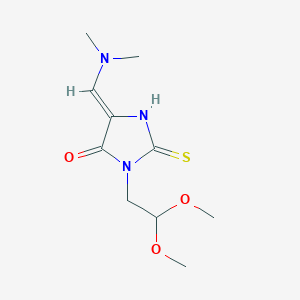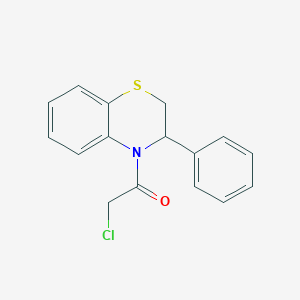![molecular formula C20H19BrFN3O2 B2913226 1-(4-Bromophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione CAS No. 299408-57-4](/img/structure/B2913226.png)
1-(4-Bromophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione, also known as 4-Bromo-4-fluoro-N-(piperazin-1-yl)benzamide, is a heterocyclic compound that has been studied for its potential applications in various scientific fields. This compound is of interest due to its high affinity for receptors, its ability to bind to various substrates, and its potential to act as a modulator of multiple biochemical pathways.
Applications De Recherche Scientifique
Anticonvulsant Activity
Research has delved into the synthesis and evaluation of N-Mannich bases derived from pyrrolidine-2,5-diones, including compounds related to 1-(4-Bromophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione, for their anticonvulsant properties. These studies have demonstrated that such compounds show significant efficacy in standard seizure models, highlighting their potential as novel antiepileptic agents. The anticonvulsant screening conducted in these studies involved both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice, indicating that several synthesized compounds were effective in at least one of the seizure models, with some showing high activity in the 6-Hz psychomotor seizure test as well (Kamiński, Rzepka, & Obniska, 2011).
Anticancer Activity
Another avenue of research has focused on the evaluation of pyrrolidine-2,5-dione derivatives for their anticancer activities. These studies synthesized a range of compounds and tested them for their ability to inhibit the growth of various cancer cell lines. The findings have suggested that certain derivatives exhibit promising anticancer activities, warranting further investigation into their potential as therapeutic agents in oncology (Kumar, Kumar, Roy, & Sondhi, 2013).
Photostability and Degradation Studies
The stability of pyrrolidine-2,5-dione derivatives under various conditions has also been a subject of research. Studies have investigated the photostability and susceptibility to degradation of these compounds, providing valuable insights into their chemical properties and potential limitations in pharmaceutical applications. Such research is crucial for understanding the stability and shelf life of these compounds under different environmental conditions (Muszalska, Ciemniejewski, Lesniewska, Szkatuła, & Malinka, 2015).
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrFN3O2/c21-14-1-5-17(6-2-14)25-19(26)13-18(20(25)27)24-11-9-23(10-12-24)16-7-3-15(22)4-8-16/h1-8,18H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWGQUYOADIHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-chlorophenyl)methyl]oxamide](/img/structure/B2913145.png)
![9-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethyl-2,3,9,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-10(1H)-one](/img/structure/B2913146.png)
![7-Fluoro-1-(3-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2913148.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2913149.png)
![2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2913151.png)
![2-Chloro-N-[[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methyl]acetamide](/img/structure/B2913152.png)


![[1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![(1R,9S)-11-(2-Chloroacetyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2913158.png)

![Tert-butyl 3-[(cyanomethyl)(pyridin-2-yl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2913164.png)
